molecular formula C13H13N3O B7587631 Benzamide,5-amino-2-methyl-n-3-pyridinyl-

Benzamide,5-amino-2-methyl-n-3-pyridinyl-

Cat. No.: B7587631
M. Wt: 227.26 g/mol
InChI Key: FDTPQOLPEHMJTN-UHFFFAOYSA-N
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Description

Benzamide,5-amino-2-methyl-n-3-pyridinyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,5-amino-2-methyl-n-3-pyridinyl- typically involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzamide,5-amino-2-methyl-n-3-pyridinyl- may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide,5-amino-2-methyl-n-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of Benzamide,5-amino-2-methyl-n-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic and anti-inflammatory agent.

    Salicylamide: Used as an analgesic and antipyretic.

    Procainamide: An antiarrhythmic agent.

    Moclobemide: An antidepressant.

    Metoclopramide: An antiemetic and prokinetic agent.

Uniqueness

Benzamide,5-amino-2-methyl-n-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and pyridinyl groups allows for diverse chemical reactivity and potential therapeutic applications that may not be observed in other benzamide derivatives.

Properties

IUPAC Name

5-amino-2-methyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-5-10(14)7-12(9)13(17)16-11-3-2-6-15-8-11/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTPQOLPEHMJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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